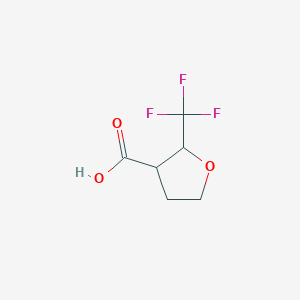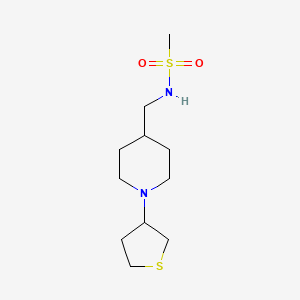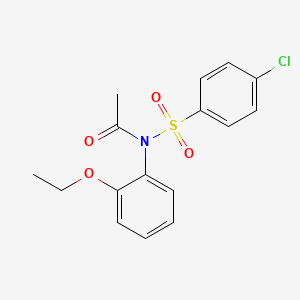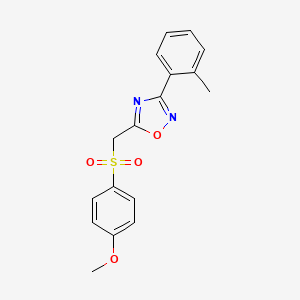![molecular formula C18H16I2N2O2 B2830664 1,4-Bis[(3-Iodophenyl)carbonyl]piperazine CAS No. 324776-77-4](/img/structure/B2830664.png)
1,4-Bis[(3-Iodophenyl)carbonyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis[(3-Iodophenyl)carbonyl]piperazine is a chemical compound with the CAS Number: 324776-77-4 . It has a molecular weight of 546.15 and its molecular formula is C18H16I2N2O2 . The IUPAC name for this compound is 1,4-bis(3-iodobenzoyl)piperazine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H16I2N2O2/c19-15-5-1-3-13 (11-15)17 (23)21-7-9-22 (10-8-21)18 (24)14-4-2-6-16 (20)12-14/h1-6,11-12H,7-10H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 546.14 and a molecular formula of C18H16I2N2O2 . The compound has a complexity of 424 and a topological polar surface area of 40.6Ų . The compound is not a hazardous compound .Applications De Recherche Scientifique
Antibacterial and Cytotoxic Activities A study detailed the synthesis and evaluation of novel compounds related to 1,4-bis[(3-iodophenyl)carbonyl]piperazine derivatives, focusing on their antibacterial and cytotoxic activities. These compounds demonstrated significant antibacterial efficacies, with notable minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values against strains such as E. coli, S. aureus, and S. mutans. One compound in particular showed enhanced biofilm inhibition activities, surpassing the efficacy of the reference drug Ciprofloxacin, and exhibited excellent inhibitory activities against MRSA and VRE bacterial strains, alongside a potent MurB enzyme inhibition, suggesting a potential pathway for novel antibiotic development (Mekky & Sanad, 2020).
Fungicidal Activity Another research explored the fungicidal activities of 3-piperazine-bis(benzoxaborole) derivatives, which are chemically related to this compound, against various filamentous fungi. The study found that these compounds had higher inhibitory activity towards the examined fungal strains compared to standard antibiotics like amphotericin B, highlighting their potential as novel antifungal agents (Wieczorek et al., 2014).
Antiviral Research Research into bis(heteroaryl)piperazines (BHAPs), structurally similar to this compound, has demonstrated their effectiveness as non-nucleoside HIV-1 reverse transcriptase inhibitors. These compounds have shown to inhibit HIV-1 replication with high potency and specificity, indicating their potential as therapeutic agents against HIV-1 infection (Romero et al., 1994).
Cancer Research In the realm of cancer research, derivatives of this compound have been investigated for their anti-proliferative properties against various cancer cell lines. These compounds have shown to induce apoptosis in colorectal cancer cell lines, demonstrating potential as chemotherapeutic agents. The research suggests these compounds could significantly affect the expression of pro- and anti-apoptotic genes, leading to the initiation of apoptosis in cancer cells (Ahagh et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
[4-(3-iodobenzoyl)piperazin-1-yl]-(3-iodophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16I2N2O2/c19-15-5-1-3-13(11-15)17(23)21-7-9-22(10-8-21)18(24)14-4-2-6-16(20)12-14/h1-6,11-12H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBFMRUDRLALFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=CC=C2)I)C(=O)C3=CC(=CC=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16I2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl}morpholine](/img/structure/B2830581.png)


![N-(6-bromo[1,3]thiazolo[4,5-b]pyrazin-2-yl)-N-ethylamine](/img/structure/B2830586.png)
![Ethyl 2-tert-butyl-5-[(3,4-dichlorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2830587.png)
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2830588.png)



![4-[(1-methyl-1H-pyrazol-3-yl)amino]benzoic acid](/img/structure/B2830596.png)
methanone](/img/structure/B2830599.png)

![(3aS,7aR)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylic acid hydrochloride](/img/structure/B2830601.png)

